molecular formula C11H17N B13799637 5-Isopentyl-2-methylpyridine CAS No. 52535-39-4

5-Isopentyl-2-methylpyridine

Cat. No.: B13799637
CAS No.: 52535-39-4
M. Wt: 163.26 g/mol
InChI Key: HCWRYGVKWIWVQM-UHFFFAOYSA-N
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Description

5-Isopentyl-2-methylpyridine: is an organic compound with the molecular formula C11H17N . It is a derivative of pyridine, characterized by the presence of an isopentyl group at the 5-position and a methyl group at the 2-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopentyl-2-methylpyridine typically involves the alkylation of 2-methylpyridine with an appropriate isopentyl halide under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and isopentyl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method offers advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes. The continuous flow setup involves passing the reactants through a packed column containing a suitable catalyst, such as Raney nickel, under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Isopentyl-2-methylpyridine can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding pyridine N-oxides.

    Reduction: Reduction of this compound can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst, leading to the formation of the corresponding piperidine derivative.

    Substitution: The compound can participate in electrophilic substitution reactions, such as bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst

    Substitution: N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN)

Major Products:

Scientific Research Applications

Chemistry: 5-Isopentyl-2-methylpyridine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of pyridine derivatives in biological systems.

Medicine: Although not widely used in medicine, derivatives of this compound are investigated for their potential pharmacological activities, including antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 5-Isopentyl-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecules. The pathways involved in its mechanism of action include signal transduction and metabolic processes, which are influenced by the structural features of the pyridine ring and the attached isopentyl and methyl groups .

Comparison with Similar Compounds

    2-Methylpyridine: Lacks the isopentyl group, making it less hydrophobic and less sterically hindered.

    5-Isopropyl-2-methylpyridine: Contains a smaller isopropyl group instead of the isopentyl group, resulting in different steric and electronic properties.

    2,5-Dimethylpyridine: Has two methyl groups instead of an isopentyl group, leading to different reactivity and physical properties.

Uniqueness: 5-Isopentyl-2-methylpyridine is unique due to the presence of the bulky isopentyl group at the 5-position, which significantly influences its chemical reactivity and interaction with other molecules. This structural feature distinguishes it from other similar pyridine derivatives and contributes to its specific applications in various fields .

Properties

CAS No.

52535-39-4

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

2-methyl-5-(3-methylbutyl)pyridine

InChI

InChI=1S/C11H17N/c1-9(2)4-6-11-7-5-10(3)12-8-11/h5,7-9H,4,6H2,1-3H3

InChI Key

HCWRYGVKWIWVQM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)CCC(C)C

Origin of Product

United States

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